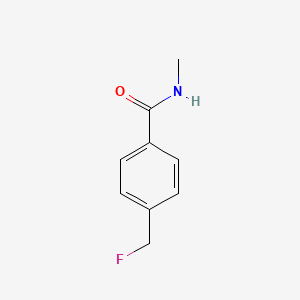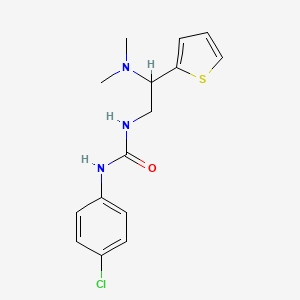
4-(fluoromethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic methods for the synthesis of fluorinated compounds have been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis
The structure and catalytic mechanism of fluorinase, an enzyme that forms the C-F bond directly, are key to understanding fluorobiochemistry . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis
The direct formation of the C-F bond by fluorinase is the most effective and promising method among all enzyme-catalyzed synthesis methods .Physical And Chemical Properties Analysis
The physical properties of fluorinated compounds are important as they allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Applications De Recherche Scientifique
Spin-Spin Couplings in Chemistry : The compound 2-Fluorobenzamide and its N-methyl derivative, closely related to 4-(fluoromethyl)-N-methylbenzamide, show spin-spin couplings between aromatic fluorine and the nitrogen and carbon of the amide group. This is significant in the context of magnetic resonance in chemistry, especially for understanding intramolecular hydrogen bonds (Rae, Weigold, Contreras, Biekofsky, 1993).
Catalytic Fluorination : Research on the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, as demonstrated in N-fluoro-2-methylbenzamides, reveals a method for chemoselective fluorine transfer. This has broad applications in organic chemistry and pharmaceutical research (Groendyke, AbuSalim, Cook, 2016).
Neuroimaging with PET : The compound [18F]FITM, a derivative of this compound, has been used in PET (Positron Emission Tomography) imaging for assessing metabotropic glutamate receptor subtype 1 (mGluR1) in rat and monkey brains. This application is crucial in neurology and pharmacology research (Yamasaki et al., 2012).
Antimicrobial Activity : Compounds bearing a fluorine atom in the 4th position of the benzoyl group, similar to this compound, have shown promising antimicrobial activity. This has implications for the development of new antimicrobial agents (Desai, Rajpara, Joshi, 2013).
Sigma Receptor Ligands in PET Imaging : Fluorinated halobenzamides, closely related to the compound , have been studied as sigma receptor ligands for PET imaging. This is significant for understanding and imaging tissues containing sigma receptors (Dence, John, Bowen, Welch, 1997).
Photocatalytic Degradation Studies : The use of titanium dioxide-loaded adsorbent supports for the photodegradation of propyzamide, a derivative of benzamide, has been explored. This has implications for environmental chemistry and pollution control (Torimoto, Ito, Kuwabata, Yoneyama, 1996).
Orientations Futures
Propriétés
IUPAC Name |
4-(fluoromethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCIIZHXSSAGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)


![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)